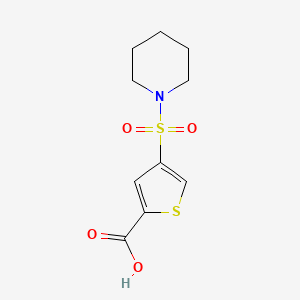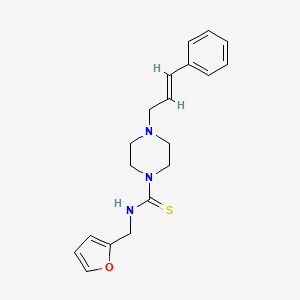![molecular formula C10H20NO4P B5760958 3-[(1-azepanylmethyl)(hydroxy)phosphoryl]propanoic acid](/img/structure/B5760958.png)
3-[(1-azepanylmethyl)(hydroxy)phosphoryl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1-azepanylmethyl)(hydroxy)phosphoryl]propanoic acid, also known as AMPA, is a synthetic compound that acts as an agonist for the AMPA receptor in the central nervous system. AMPA is widely used in scientific research to study the mechanisms of synaptic transmission and plasticity, as well as to develop new drugs for the treatment of neurological disorders.
Wirkmechanismus
3-[(1-azepanylmethyl)(hydroxy)phosphoryl]propanoic acid acts as an agonist for the 3-[(1-azepanylmethyl)(hydroxy)phosphoryl]propanoic acid receptor, which is a subtype of ionotropic glutamate receptor. Activation of the 3-[(1-azepanylmethyl)(hydroxy)phosphoryl]propanoic acid receptor leads to depolarization of the postsynaptic membrane, which can trigger the release of neurotransmitters and initiate synaptic plasticity.
Biochemical and Physiological Effects:
3-[(1-azepanylmethyl)(hydroxy)phosphoryl]propanoic acid has been shown to have a range of biochemical and physiological effects. It can enhance synaptic transmission and plasticity, improve learning and memory, and protect against neurodegeneration. However, it can also have negative effects such as excitotoxicity and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(1-azepanylmethyl)(hydroxy)phosphoryl]propanoic acid has several advantages for use in lab experiments. It is a well-characterized compound that is readily available and relatively inexpensive. It can be used to study the mechanisms of synaptic transmission and plasticity in a variety of experimental systems, including cultured neurons and brain slices. However, 3-[(1-azepanylmethyl)(hydroxy)phosphoryl]propanoic acid also has limitations, such as its potential toxicity and the need for careful dosing and handling.
Zukünftige Richtungen
There are several future directions for research on 3-[(1-azepanylmethyl)(hydroxy)phosphoryl]propanoic acid. One area of interest is the development of new drugs that target the 3-[(1-azepanylmethyl)(hydroxy)phosphoryl]propanoic acid receptor for the treatment of neurological disorders. Another area of research is the investigation of the role of the 3-[(1-azepanylmethyl)(hydroxy)phosphoryl]propanoic acid receptor in various physiological processes, such as sleep and circadian rhythms. Additionally, there is ongoing research on the mechanisms of synaptic plasticity and how they can be modulated by 3-[(1-azepanylmethyl)(hydroxy)phosphoryl]propanoic acid and other compounds.
Synthesemethoden
The synthesis of 3-[(1-azepanylmethyl)(hydroxy)phosphoryl]propanoic acid involves the reaction of 3-bromopropionic acid with 1-azepanemethanol in the presence of a phosphorus reagent. The resulting compound is then purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
3-[(1-azepanylmethyl)(hydroxy)phosphoryl]propanoic acid is widely used in scientific research to study the mechanisms of synaptic transmission and plasticity. It is used to investigate the role of the 3-[(1-azepanylmethyl)(hydroxy)phosphoryl]propanoic acid receptor in learning and memory, as well as in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease, epilepsy, and stroke.
Eigenschaften
IUPAC Name |
3-[azepan-1-ylmethyl(hydroxy)phosphoryl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20NO4P/c12-10(13)5-8-16(14,15)9-11-6-3-1-2-4-7-11/h1-9H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUBKIYPJXOWKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CP(=O)(CCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Azepan-1-ylmethyl)(hydroxy)phosphoryl]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5760914.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5760921.png)

![4-[(2,5-dichloro-4,6-dimethylpyridin-3-yl)carbonyl]morpholine](/img/structure/B5760933.png)
![4-[2-(4-chlorophenoxy)ethyl]morpholine](/img/structure/B5760939.png)
![3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide](/img/structure/B5760947.png)



![N-[2-(difluoromethoxy)-5-methylphenyl]-N'-methylthiourea](/img/structure/B5760982.png)

